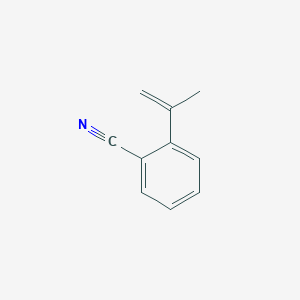

2-(Prop-1-en-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-prop-1-en-2-ylbenzonitrile |

InChI |

InChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3 |

InChI Key |

DOOVGBOLQKPYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Prop 1 En 2 Yl Benzonitrile and Analogous Systems

Ruthenium-Catalyzed Ortho-Alkenylation via C-H Bond Activation

A powerful and atom-economical approach to synthesize ortho-alkenylated benzonitriles is through the transition metal-catalyzed direct functionalization of C-H bonds. Ruthenium catalysts have proven to be particularly effective for this transformation. jst.go.jp

Mechanistic Pathways of Regioselective C-H Functionalization

The regioselective ortho-alkenylation of benzonitriles using ruthenium catalysts is facilitated by a directing group strategy, where the nitrile moiety guides the catalyst to the C-H bond at the ortho position. rsc.org The generally accepted mechanism involves several key steps:

Coordination: The ruthenium catalyst coordinates to the nitrile group of the benzonitrile (B105546) substrate.

C-H Activation/Metallation: An ortho C-H bond is activated, leading to the formation of a ruthenacycle intermediate. This step is often the rate-determining step of the catalytic cycle.

Olefin Insertion: The alkene substrate coordinates to the ruthenium center and subsequently inserts into the Ru-C bond of the ruthenacycle.

β-Hydride Elimination: A β-hydride elimination from the newly formed alkyl-ruthenium intermediate releases the ortho-alkenylated benzonitrile product.

Catalyst Regeneration: The ruthenium hydride species formed after β-hydride elimination undergoes reductive elimination to regenerate the active catalyst, completing the catalytic cycle.

In some cases, particularly with benzimidates as precursors, the directing group is converted into a nitrile under the reaction conditions, providing a direct route to ortho-alkenylated benzonitriles. nih.gov

Optimization of Catalyst Systems and Reaction Parameters

The efficiency of the ruthenium-catalyzed ortho-alkenylation is highly dependent on the choice of the catalyst system and reaction conditions. A typical catalyst system consists of a ruthenium precursor, a ligand, and an additive.

| Parameter | Optimized Conditions |

| Ruthenium Precursor | [RuCl2(p-cymene)]2 |

| Ligand | Often not required, the solvent or substrate can act as a ligand. |

| Additive/Oxidant | AgSbF6, Cu(OAc)2·H2O |

| Solvent | 1,2-dichloroethane (DCE), 2-MeTHF |

| Temperature | Room temperature to 110 °C |

The use of additives like AgSbF6 helps to generate a more reactive cationic ruthenium species, which facilitates the C-H activation step. nih.gov Oxidants such as Cu(OAc)2·H2O are often necessary to regenerate the active catalytic species. nih.gov The choice of solvent and temperature can also significantly influence the reaction yield and selectivity.

Substrate Scope and Functional Group Compatibility in Alkenylation

Ruthenium-catalyzed ortho-alkenylation exhibits a broad substrate scope, tolerating a variety of functional groups on both the benzonitrile and the alkene coupling partner. mdpi.comacs.org

| Substrate | Functional Group Tolerance |

| Benzonitriles | Electron-donating and electron-withdrawing groups on the aromatic ring. Halogens (F, Cl, Br) are well-tolerated. |

| Alkenes | Acrylates, styrenes, and other activated alkenes are common substrates. Unactivated olefins have also been successfully employed. |

The reaction is compatible with a range of sensitive functional groups, making it a versatile tool for the synthesis of complex molecules. nih.gov This wide functional group tolerance is a significant advantage over other synthetic methods that may require protecting group strategies.

Synthesis through Transformation of Related Precursors

Besides direct C-H functionalization, 2-(prop-1-en-2-yl)benzonitrile and its analogs can be synthesized through the chemical modification of pre-existing molecules.

Derivatization from N-methoxy-2-(prop-1-en-2-yl)benzamide

One viable route to this compound is through the dehydration of the corresponding primary amide, N-methoxy-2-(prop-1-en-2-yl)benzamide. The synthesis of the benzamide (B126) precursor can be achieved through standard amide coupling reactions between 2-(prop-1-en-2-yl)benzoic acid and methoxyamine. The subsequent dehydration of the N-methoxybenzamide to the nitrile can be accomplished using various dehydrating agents. rsc.org

| Dehydrating Agent | Reaction Conditions |

| Phosphorus Pentoxide (P2O5) | Heating, often in a solvent-free manner or in a high-boiling solvent. chemicke-listy.cz |

| Thionyl Chloride (SOCl2) | Mild conditions, often at room temperature. |

| Trifluoroacetic Anhydride (TFAA) | Often used with a base like pyridine (B92270) or triethylamine. |

| Palladium(II) Chloride (PdCl2) | Catalytic amounts in aqueous acetonitrile (B52724). scispace.com |

The choice of dehydrating agent depends on the substrate's functional group tolerance and the desired reaction scale.

Routes Involving Nitrile Group Introduction on Pre-formed Isopropenyl Arenes

An alternative strategy involves the introduction of a nitrile group onto an aromatic ring that already bears an isopropenyl substituent. Several classical and modern methods for arene cyanation can be considered. wikipedia.org

Sandmeyer Reaction: This classic method involves the diazotization of an aniline (B41778) precursor, 2-isopropenylaniline, followed by treatment with a cyanide salt, typically CuCN. wikipedia.orgbyjus.comlscollege.ac.inorganic-chemistry.orglibretexts.org A key consideration is the potential for side reactions involving the isopropenyl group under the acidic and sometimes radical conditions of the Sandmeyer reaction.

Transition Metal-Catalyzed Cyanation: Palladium- and nickel-catalyzed cross-coupling reactions of aryl halides or triflates with cyanide sources offer a milder and often more functional group-tolerant alternative. nih.govmdpi.comrsc.orgrsc.org For this approach, a pre-functionalized starting material such as 1-bromo-2-isopropenylbenzene would be required.

Direct C-H Cyanation: Recent advances have led to methods for the direct cyanation of C-H bonds in arenes, often using photoredox catalysis. nih.gov The regioselectivity of such reactions on a substituted arene like isopropenylbenzene would need to be carefully controlled.

The feasibility of these methods depends on the availability of the starting materials and the compatibility of the isopropenyl group with the reaction conditions.

Modern Synthetic Strategies for Alkenylbenzonitriles

The synthesis of alkenylbenzonitriles, including this compound, has been significantly advanced by modern catalytic methods. These strategies offer improvements in efficiency, selectivity, and functional group tolerance over classical approaches. Key among these are transition metal-catalyzed cross-coupling reactions and olefin metathesis, which provide powerful tools for the construction of carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and nickel catalysts are at the forefront of cross-coupling methodologies for synthesizing aryl compounds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov These methods are widely used for the synthesis of biaryls and can be adapted for alkenyl-aryl coupling. nih.gov For instance, the cross-coupling of arenediazonium salts with potassium aryltrifluoroborates, catalyzed by palladium on carbon (Pd/C), provides a practical route to biaryl compounds and can be extended to alkenyl derivatives. nih.gov The popularity of these reactions stems from the stability of the reagents, tolerance of various functional groups, and the ease of separation of byproducts. nih.gov

Nickel-Catalyzed Reactions: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction. Nickel complexes can catalyze the hydrogenation and transfer hydrogenation of benzonitriles, demonstrating their utility in modifying the nitrile group. nih.govnih.govrsc.org For example, nickel(0) complexes have been used as pre-catalysts for the hydrogenation of benzonitrile to benzylamine (B48309) in excellent yields. rsc.orgresearchgate.net While these examples focus on the reactivity of the nitrile moiety, the principles of nickel-catalyzed cross-coupling are also applied to the formation of alkenyl-aryl bonds, leveraging ligands designed specifically for nickel's reactivity profile. richmond.edu

Olefin Metathesis

Catalytic cross-metathesis has emerged as a particularly powerful and direct strategy for preparing stereochemically defined alkenyl nitriles. nih.gov This method avoids the pre-functionalization often required in cross-coupling reactions by forming the carbon-carbon double bond directly.

Molybdenum-based catalysts, in particular, have been shown to be highly effective for the synthesis of Z-alkenyl nitriles with high stereoselectivity. nih.gov Cross-metathesis between a terminal alkene and acrylonitrile (B1666552) can be achieved efficiently, although the reaction can be less effective with sterically hindered olefins. nih.gov This approach is notable for its ability to generate di- and trisubstituted alkenyl nitriles, which are valuable motifs in biologically active molecules. nih.gov The development of halo-substituted molybdenum alkylidene species has further expanded the scope of olefin metathesis to produce Z-alkenyl halides with exceptional reactivity and selectivity. nih.gov

The utility of this method is highlighted by its application in the synthesis of intermediates for medicinally relevant compounds, offering a more efficient and stereoselective alternative to traditional methods like Knoevenagel condensation followed by decarboxylation. nih.gov

Below is a table summarizing research findings on molybdenum-catalyzed cross-metathesis for the synthesis of Z-disubstituted alkenyl nitriles.

| Alkene Substrate | Catalyst | Yield (%) | Z:E Ratio |

|---|---|---|---|

| 1-Octene | Mo-1a | 85 | >98:2 |

| Allylbenzene | Mo-1a | 88 | >98:2 |

| (4-Chlorophenyl)prop-2-en-1-yl ether | Mo-1a | 86 | >98:2 |

| 3,4-Dichlorophenyl-substituted alkene | Mo-1a | 98 | 97:3 |

Data adapted from research on Z-selective cross-metathesis reactions between terminal alkenes and acrylonitrile. nih.gov

Chemical Reactivity and Mechanistic Insights into 2 Prop 1 En 2 Yl Benzonitrile Transformations

Intramolecular Cyclization Reactions

The proximate positioning of the isopropenyl group to the nitrile functionality and the benzene (B151609) ring on the 2-(prop-1-en-2-yl)benzonitrile scaffold provides a fertile ground for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Formation of Chiral Phthalides via Oxidative Cyclization

The synthesis of phthalides, a class of compounds containing a γ-lactone fused to a benzene ring, represents a significant area of research due to their prevalence in biologically active natural products. rsc.org While direct oxidative cyclization of this compound to chiral phthalides is not extensively documented, related transformations provide a strong basis for its potential. The synthesis of chiral 3-substituted phthalides has been achieved through catalytic asymmetric 1,2-addition to methyl 2-formylbenzoates followed by lactonization, yielding products with high enantioselectivity. rsc.org Another approach involves the sequential asymmetric arylation and lactonization of 2-formylbenzoates. rsc.org Furthermore, N-heterocyclic carbene (NHC)-catalyzed domino oxidation of 2-alkenylbenzaldehydes, followed by an oxa-Michael addition, also affords 3-substituted phthalides. rsc.org These methodologies suggest that an oxidative cyclization of this compound, potentially proceeding through an initial oxidation of the isopropenyl group, could be a viable route to phthalide (B148349) derivatives. The development of a catalytic asymmetric variant of such a reaction would be of considerable interest for the synthesis of enantioenriched phthalides.

Cycloisomerization Pathways to Isoquinolinone Derivatives (based on related alkenylbenzamides)

The synthesis of isoquinolinone derivatives, an important heterocyclic framework in numerous natural products and biologically active molecules, can be achieved through the cycloisomerization of related o-alkenylbenzamides. researchgate.netnih.gov Studies on N-methoxy-2-(prop-1-en-2-yl)benzamide have shown that it can undergo intramolecular amination to yield 4-methylisoquinolinone. researchgate.netchemistrysteps.com This reaction can be mediated by hypervalent iodine(III) reagents like (phenyliodonio)sulfamate (PISA). researchgate.net

The reaction of N-methoxy-2-(prop-1-en-2-yl)benzamide with PISA in anhydrous acetonitrile (B52724) at room temperature affords 4-methylisoquinolinone in high yield. chemistrysteps.com The reaction is sensitive to the presence of water, with yields decreasing upon its addition, indicating the beneficial effect of a dry solvent. researchgate.net

| Entry | Iodane | Additive | Yield of 2a (%) |

|---|---|---|---|

| 1 | PISA | — | 86 |

| 2 | PISA | H₂O (1.5 equiv) | 79 |

| 3 | PISA | 4 Å MS | 88 |

The scope of this cycloisomerization has been explored with various substituents on the benzamide (B126) and the alkenyl group. researchgate.netnih.gov For instance, when the isopropenyl group is replaced with other alkenyl moieties, the corresponding 4-substituted isoquinolinones are obtained in moderate to high yields. researchgate.net Furthermore, substituents on the phenyl ring of N-methoxy-2-(prop-1-en-2-yl)benzamide, both electron-donating and electron-withdrawing, are well-tolerated, leading to the desired isoquinolinone products in good yields. beilstein-journals.org In some cases, a competing cycloisomerization product can also be observed. researchgate.netnih.gov

Potential for Other Fused Heterocycle Syntheses (e.g., Indoles, Indazoles)

The structural motif of this compound also holds potential for the synthesis of other important fused heterocycles like indoles and indazoles, although direct examples are scarce. The synthesis of indoles often involves the cyclization of precursors such as 2-alkenylanilines or through intramolecular Heck reactions of suitable indole (B1671886) derivatives. researchgate.netresearchgate.net For instance, an intramolecular Heck reaction of 3-iodo-1H-indole-2-carboxylic acid allyl-amides can produce β-carbolinones. researchgate.net This suggests that a derivative of this compound, appropriately functionalized to enable an intramolecular C-N bond formation, could serve as a precursor to indole-based structures.

Similarly, the synthesis of indazoles can be achieved through various methods, including the reductive cyclization of o-nitro-ketoximes or the cyclization of arylhydrazones. rsc.orglibretexts.org The synthesis of 3-substituted 1H-indazoles has also been reported from the diazotization and subsequent cyclization of o-alkynylanilines. organic-chemistry.org A radical-mediated cyclization is another potential pathway. rsc.org These methods highlight the possibility of converting this compound into an indazole derivative through a sequence of reactions that would first introduce the necessary nitrogen-containing functionalities.

C-H Bond Activation and Subsequent Functionalization Reactions

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the aromatic and isopropenyl C-H bonds in this compound are potential targets for such transformations. Palladium-catalyzed C-H activation has emerged as a key method for this purpose. nih.govu-tokyo.ac.jp

The ortho-C-H bonds of the benzene ring in this compound are susceptible to activation, often directed by a coordinating group. While the nitrile group itself can act as a directing group, its linear geometry can sometimes lead to the formation of strained metallacycle intermediates. d-nb.info More commonly, other directing groups are introduced to facilitate selective ortho-C-H functionalization. For instance, in 2-phenylpyridine, the pyridine (B92270) nitrogen directs the palladium catalyst to activate the ortho-C-H bond of the phenyl ring. chemrxiv.org This strategy has been used for various transformations, including alkenylation. nih.gov

The C-H bonds of the isopropenyl group are also potential sites for functionalization. However, a study on the iron-pincer complex-catalyzed hydrosilylation of alkenes noted that this compound did not yield a product under the tested conditions, suggesting a potential lack of reactivity of the isopropenyl group in this specific catalytic system. rsc.org In contrast, selective ortho-C–H activation in alkylarenes has been achieved using iridium complexes, where the alkyl group directs the activation to the ortho position of the aromatic ring. nih.gov This suggests that the isopropenyl group could potentially direct C-H activation at the ortho-position of the benzonitrile (B105546) ring under appropriate catalytic conditions.

Transformations Involving the Nitrile Functionality in Conjugation with the Isopropenyl Moiety

The nitrile group in this compound is conjugated with the isopropenyl moiety, which influences its reactivity. This conjugation makes the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Common transformations of nitriles include hydrolysis to amides and carboxylic acids, and addition of organometallic reagents.

Hydrolysis to Amides: The hydrolysis of nitriles to primary amides is a well-established reaction. chemistrysteps.comoatext.comcommonorganicchemistry.comlibretexts.org This can be achieved under both acidic and basic conditions. For instance, treatment with sodium hydroxide (B78521) in a suitable solvent can facilitate the hydrolysis of a nitrile to the corresponding amide. arkat-usa.org This reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Addition of Grignard Reagents to Form Ketones: Grignard reagents (R-MgX) add to the nitrile group to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comdtu.dksigmaaldrich.com This reaction provides a route to synthesize ketones with a new carbon-carbon bond formed at the original nitrile carbon. The reaction is typically selective for a single addition of the Grignard reagent.

Regioselectivity and Stereochemical Control in Reactions

The presence of multiple reactive sites in this compound makes regioselectivity a crucial aspect of its chemical transformations, particularly in cyclization reactions. Stereochemical control is also a significant consideration, especially in the synthesis of chiral molecules.

In the cycloisomerization of o-alkenylbenzamides to isoquinolinones, the regioselectivity is influenced by the substitution pattern of the alkene. researchgate.netnih.gov For example, the reaction of N-methoxy-2-(prop-1-en-2-yl)benzamide primarily yields the 4-methylisoquinolinone, indicating a specific regiochemical outcome of the cyclization. researchgate.netchemistrysteps.com

Achieving stereochemical control in reactions of this compound and its derivatives is a key challenge. The synthesis of chiral phthalides, for example, relies on asymmetric catalysis to induce enantioselectivity. rsc.org Similarly, asymmetric intramolecular Heck reactions have been employed to create chiral centers in the synthesis of complex molecules. wikipedia.org The development of catalytic systems that can control the stereochemistry of reactions involving this compound would significantly enhance its utility in the synthesis of enantiomerically pure compounds. For instance, rhodium-catalyzed asymmetric enyne cycloisomerization has been shown to be effective for producing chiral cyclopentane (B165970) derivatives. masterorganicchemistry.com While not directly applied to this compound, this methodology highlights the potential for achieving high levels of stereocontrol in related cyclization reactions.

Annulation and Rearrangement Processes

The unique structural arrangement of this compound, featuring a nitrile group ortho to a reactive prop-1-en-2-yl substituent, renders it a versatile precursor for a variety of annulation and rearrangement reactions. These transformations are pivotal in the synthesis of complex heterocyclic and carbocyclic frameworks. The interplay between the electron-withdrawing nitrile group and the nucleophilic/electrophilic nature of the alkenyl moiety, often mediated by transition metal catalysts or specific reaction conditions, dictates the course of these reactions and provides access to a diverse array of molecular architectures.

Annulation processes involving this compound and its analogs typically proceed via intramolecular cyclization, where the nitrile and alkenyl groups participate in the formation of a new ring system. These reactions are frequently catalyzed by transition metals such as rhodium and palladium, which can activate the C-H bonds or the π-system of the alkene, facilitating the ring-closing step. The resulting products often include substituted quinazolines, indolines, and other polycyclic structures. nih.govnih.govnih.gov

Rearrangement reactions of this compound, while less commonly reported as standalone transformations, are often observed as part of a more complex reaction cascade. These can include sigmatropic rearrangements, such as the aza-Claisen rearrangement, or metal-catalyzed processes involving migratory insertions and skeletal reorganizations. These rearrangements can lead to the formation of constitutional isomers with significant structural diversity.

The following subsections will delve into specific examples and mechanistic details of these annulation and rearrangement processes, supported by data from various research findings.

Transition Metal-Catalyzed Annulation Reactions

Transition metals, particularly rhodium and palladium, have proven to be highly effective in catalyzing the annulation of 2-alkenylbenzonitriles. These reactions often proceed through C-H activation, migratory insertion, and reductive elimination pathways, leading to the formation of fused ring systems.

Rhodium-Catalyzed Annulations:

Rhodium(III) complexes are known to catalyze the annulation of 2-alkenyl anilides with alkynes, which, while not directly involving a benzonitrile, provides insight into the reactivity of the ortho-alkenyl system. nih.gov In a related context, rhodium catalysis has been employed for the intramolecular benzannulation of alkyne-tethered systems to form tetracyclic carbazoles. rsc.org Although not a direct example with this compound, these studies highlight the potential of rhodium catalysts to facilitate complex annulations.

A notable example is the rhodium(III)-catalyzed annulation of 2-alkenyl anilides with alkynes, which proceeds via C-H activation to afford 2-substituted indolines. nih.gov Mechanistic studies of such reactions have pointed towards an unusual rhodium migration coupled with a 1,5-hydride shift. nih.gov

Palladium-Catalyzed Annulations:

Palladium catalysts are widely used in organic synthesis and have been applied to the annulation reactions of related substrates. For instance, palladium-catalyzed tandem reactions of 2-aminobenzonitriles with other reactants have been shown to produce quinazolines. organic-chemistry.org While a direct example with this compound is not explicitly detailed in the provided results, the reactivity pattern is highly relevant.

The synthesis of various heterocyclic compounds through palladium-catalyzed cyclization highlights the utility of this approach. ijpsonline.comaablocks.com For example, palladium-catalyzed carboannulation of internal acetylenes has been used to synthesize acridin-2-yl(phenyl)methanone. ijpsonline.com

Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions of 2-Alkenylbenzonitrile Analogs

| Catalyst System | Substrate(s) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| [Rh(III) complex] | 2-Alkenyl anilide, Alkyne | 2-Substituted indoline | Varies | nih.gov |

| Pd(II) | 2-Aminobenzonitrile, Triethyl orthocarboxylate, Boronic acid | 4-Arylquinazoline | Good | organic-chemistry.org |

| Pd(dba)₂ | Aryl halide, Internal acetylene | Acridin-2-yl(phenyl)methanone | Good | ijpsonline.com |

| Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Aminobenzylalcohol, Benzonitrile | 2-Arylquinazoline | Good | organic-chemistry.org |

Rearrangement Processes in this compound Chemistry

Rearrangements are fundamental transformations in organic chemistry that lead to structural isomers. In the context of this compound and its derivatives, rearrangements can be triggered by thermal conditions, acid catalysis, or transition metal catalysis.

Aza-Claisen Rearrangement:

The aza-Claisen rearrangement is a powerful tool for C-C bond formation. While direct evidence for the aza-Claisen rearrangement of this compound itself is not prominent in the search results, the general mechanism is applicable to analogous N-allyl amine systems. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement would involve the migration of the allyl group from a nitrogen atom to an adjacent carbon atom. In a hypothetical scenario involving a derivative of this compound with an allylic amine functionality, this rearrangement could lead to a new carbon skeleton.

Metal-Catalyzed Rearrangements:

Transition metal catalysts can induce rearrangements through various mechanisms. For instance, palladium-catalyzed reactions can involve migratory insertions that lead to skeletal rearrangements. The ene-retro-ene rearrangement has been observed in related systems, such as 4-aryl-4-methylhex-5-en-2-ones, leading to 5-aryl-4-methylhex-1-en-3-ones. liv.ac.uk

Table 2: Mechanistic Aspects of Relevant Rearrangement Reactions

| Rearrangement Type | Key Intermediate/Transition State | Driving Force/Catalyst | Product Type |

|---|---|---|---|

| Aza-Claisen | Six-membered cyclic transition state | Thermal or Lewis acid catalysis | Rearranged amine/amide |

| Ene-retro-ene | Cyclic ene-type transition state | Thermal conditions | Isomeric alkene |

| Rhodium Migration | Metal-hydride species | Rh(III) catalyst | Rearranged organometallic intermediate |

Intramolecular Cyclization under Various Conditions

The intramolecular cyclization of o-alkenylbenzonitriles represents a significant class of annulation reactions that can be initiated under various conditions, including thermal, acid-catalyzed, and photoredox catalysis.

Thermal and Acid-Catalyzed Cyclization:

Heating or treatment with acid can induce the cyclization of suitably substituted 2-alkenylbenzonitriles. nih.gov For example, acid-catalyzed intramolecular [2+2] cycloaddition of ene-allenones provides access to bicyclic frameworks. nih.gov The mechanism of acid-catalyzed cyclization of an epoxide, though a different functionality, illustrates the principle of activating a group for intramolecular attack by a π-system. youtube.com

Photoredox-Catalyzed Cyclization:

Visible-light-induced radical cyclization offers a mild and efficient method for constructing heterocyclic systems. The radical cyclization of o-alkenyl aromatic isocyanides with thioethers to form 2-thioquinolines demonstrates the potential of this approach. rsc.org This reaction proceeds through the generation of a radical species that undergoes intramolecular addition to the isocyanide, followed by further transformations. rsc.org

Table 3: Conditions for Intramolecular Cyclization of o-Alkenyl Aromatic Systems

| Reaction Condition | Substrate Type | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| Acid Catalysis | Ene-allenone | Cationic intermediate | Bicyclic ketone | nih.gov |

| Visible Light/Photoredox | o-Alkenyl aromatic isocyanide | Radical addition/cyclization | 2-Thioquinoline | rsc.org |

| Gold(I) Catalysis | Alkyne-containing diazo compound | 6-endo-dig diazo-yne cyclization | Polycarbocycle | nih.gov |

Computational Chemistry Investigations of 2 Prop 1 En 2 Yl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. The analysis of transition state geometries and their associated energies provides deep insights into the reaction mechanism, including the determination of the rate-limiting step. For a compound like 2-(prop-1-en-2-yl)benzonitrile, DFT could be used to study its formation pathways or its subsequent reactions.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule governs its chemical behavior. DFT calculations can provide detailed information about the distribution of electrons within a molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting the reactivity and selectivity of chemical reactions. The energies and shapes of the HOMO and LUMO of this compound would be key to understanding its electrophilic and nucleophilic character.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (nucleophilic sites), while blue areas denote electron-poor regions (electrophilic sites). An MEP map of this compound would highlight the reactive sites for electrophilic and nucleophilic attack.

Prediction of Regioselectivity and Stereoselectivity in Chemical Processes

For reactions involving unsymmetrical reagents, the question of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is of paramount importance. DFT calculations, by comparing the activation energies of different possible reaction pathways, can accurately predict the regioselective and stereoselective outcomes of chemical processes involving this compound.

Molecular Electron Density Theory (MEDT) for Detailed Mechanistic Understanding

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that emphasizes the role of the electron density in chemical reactivity. MEDT provides a detailed analysis of the changes in electron density along a reaction pathway, offering a deeper understanding of the bonding process. Studies on related nitrile-containing compounds have utilized MEDT to analyze cycloaddition reactions and other transformations. niscpr.res.inmdpi.com An MEDT study on this compound could provide a nuanced picture of its reactivity in various chemical transformations.

Quantum Chemical Characterization of Energetic and Kinetic Profiles

Quantum chemical calculations can provide a comprehensive energetic and kinetic profile of a chemical reaction. This includes the calculation of reaction enthalpies, activation energies, and rate constants. Such data is crucial for understanding the feasibility and rate of a reaction under different conditions. A quantum chemical study of this compound would provide valuable thermodynamic and kinetic data for its potential reactions.

Computational Studies on Substituted Benzonitriles as Predictive Models

Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of substituted benzonitriles. Through the use of quantum chemical calculations, researchers can develop predictive models that offer deep insights into molecular structure, vibrational frequencies, and electronic properties. These theoretical investigations are crucial for understanding the behavior of these compounds and for guiding experimental work.

Density Functional Theory (DFT) is a predominant method employed in the computational study of benzonitrile (B105546) derivatives. derpharmachemica.comnih.gov By utilizing various functionals and basis sets, such as B3LYP/6-311+G(2df, 2p), researchers can achieve an excellent balance between accuracy and computational efficiency for predicting the vibrational spectra of medium to large molecules. derpharmachemica.com It is a common practice to scale the vibrational frequencies obtained from quantum chemical calculations to better match experimental data, as the calculated values are typically larger. derpharmachemica.com For instance, vibrational frequencies calculated at the B3LYP/6-311+G(2df, 2p) level have been scaled by factors of 0.9613 for frequencies above 800 cm⁻¹ and 1.0013 for those below 800 cm⁻¹. derpharmachemica.com

These computational models are not only used to predict spectroscopic data but also to elucidate the geometric parameters of substituted benzonitriles. The optimized geometries from these calculations can be compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the theoretical approach. researchgate.netanalis.com.my For example, studies have compared the calculated bond lengths and angles of various substituted benzonitriles with their experimental counterparts, revealing good agreement. derpharmachemica.comjocpr.com

Furthermore, computational studies extend to the investigation of electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. nih.govjocpr.com These calculations are instrumental in predicting the reactivity and stability of molecules. nih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer that can occur within the molecule. jocpr.com The MEP maps help in identifying the reactive sites of a molecule by showing the charge distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of computational prediction for substituted benzonitriles. nih.gov These models utilize calculated molecular descriptors—encompassing aspects like molecular size, polarity, and electronic properties—to predict the biological activities of compounds. nih.gov For example, a QSAR study on 1,2,3-triazole analogs of letrozole, which are substituted benzonitriles, successfully used a subset of three descriptors (number of rings, ALogP, and HOMO-LUMO gap) to construct a model that correlated well with experimental inhibitory activity against aromatase. nih.gov

The predictive power of computational chemistry is also leveraged to understand reaction mechanisms. For instance, DFT calculations have been used to study the [3+2] cycloaddition reactions of aryl nitrile oxides, providing insights into the mechanism, regioselectivity, and the factors controlling the reaction. bohrium.combohrium.com Similarly, computational studies have shed light on the oxidative addition of zerovalent nickel into the C-CN bond of substituted benzonitriles, helping to distinguish between electronic and steric effects. osti.gov

The following tables present examples of data generated from computational studies on substituted benzonitriles, illustrating the predictive capacity of these methods.

| Molecule | Bond | Experimental (Å) | Calculated (Å) | Method | Source |

|---|---|---|---|---|---|

| 4-Methyl-3-nitrobenzonitrile | C5-C8 | 1.381 | 1.3611 | DFT/B3LYP/6-311+G(2df, 2p) | derpharmachemica.com |

| 4-Methyl-3-nitrobenzonitrile | C10-C13 | 1.379 | 1.3547 | DFT/B3LYP/6-311+G(2df, 2p) | derpharmachemica.com |

| 2-Fluoro-6-methoxybenzonitrile | C-CN | 1.14 | 1.16 | B3LYP/6-31G(d,p) | jocpr.com |

| 2-Amino-4-chlorobenzonitrile | C≡N | 1.146(4) | 1.160 | DFT/B3LYP/6-311++G(d,p) | analis.com.my |

| 2-Amino-4-chlorobenzonitrile | C-N | 1.369(4) | 1.470 | DFT/B3LYP/6-311++G(d,p) | analis.com.my |

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Method | Source |

|---|---|---|---|---|

| ν(C≡N) | 2229 | 2227 | GVPT2 B3LYP-D3/N07D | frontiersin.org |

| ν(C-H) | 3070 | 3068 | GVPT2 B3LYP-D3/N07D | frontiersin.org |

| Ring deformation | 1000 | 1001 | GVPT2 B3LYP-D3/N07D | frontiersin.org |

These examples underscore the utility of computational models in providing accurate and detailed predictions of the molecular properties of substituted benzonitriles, thereby facilitating a deeper understanding of their chemical nature and potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsUV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 2-(Prop-1-en-2-yl)benzonitrile would indicate the wavelengths of maximum absorption (λmax), corresponding to π-π* transitions within the aromatic system and the conjugated vinyl group.

Further research and experimental work are required to generate the spectroscopic data necessary for a complete and accurate characterization of this compound. Until such data becomes available in the public domain, a comprehensive article on this specific topic cannot be authored.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with high precision and accuracy. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal (integer) masses, HRMS can determine the exact mass of a molecule to several decimal places. bioanalysis-zone.com This high level of accuracy enables the determination of the elemental composition of a compound, which is a critical step in its identification and characterization. infinitalab.comucr.edu

The principle of HRMS is based on the fact that the exact mass of an atom is not an integer value (with the exception of carbon-12), due to the mass defect arising from nuclear binding energy. nih.gov By measuring the exact mass of a molecular ion, a unique elemental formula can often be assigned. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve high resolving power, allowing them to distinguish between ions with very similar nominal masses. nih.govfilab.fr

For this compound, with a molecular formula of C₁₀H₉N, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N). An HRMS analysis would yield an experimental mass that is extremely close to this theoretical value. The difference, typically expressed in parts per million (ppm), serves as a measure of accuracy and confidence in the proposed elemental formula.

Table 1: HRMS Data for this compound (C₁₀H₉N)

| Parameter | Value |

| Molecular Formula | C₁₀H₉N |

| Theoretical Exact Mass (Monoisotopic) | 143.07350 u |

| Hypothetical Experimental Mass | 143.07339 u |

| Mass Error | -0.77 ppm |

| Ion Species (e.g.) | [M+H]⁺, [M+Na]⁺ |

X-ray Diffraction for Solid-State Structural Elucidation (for related crystalline structures)

While a crystal structure for this compound is not publicly available, examining the structures of related crystalline benzonitrile (B105546) derivatives provides valuable insight into the molecular geometry and intermolecular interactions that can be expected. One such example is the crystal structure of 4-(Prop-2-yn-1-yloxy)benzonitrile. nih.gov The analysis of this related compound reveals detailed information about the planarity of the benzonitrile ring, the conformation of the substituent group, and the packing of molecules in the solid state, which are governed by intermolecular forces such as hydrogen bonding and π–π stacking interactions. nih.govjournament.com

The data obtained from an XRD experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information is fundamental for understanding the structure-property relationships of the material. labtoo.com

Table 2: Illustrative Crystallographic Data for a Related Compound: 4-(Prop-2-yn-1-yloxy)benzonitrile nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.033 Å |

| b = 7.393 Å | |

| c = 17.527 Å | |

| α = 90° | |

| β = 90.836° | |

| γ = 90° | |

| Volume (V) | 781.7 ų |

| Molecules per Unit Cell (Z) | 4 |

Synthetic Applications and Derivatization Strategies for 2 Prop 1 En 2 Yl Benzonitrile Scaffolds

Utilization as a Building Block in the Synthesis of Complex Natural Products and Analogues

The direct application of 2-(prop-1-en-2-yl)benzonitrile as a key starting material or intermediate in the total synthesis of complex natural products or their analogues is not well-documented in publicly available research. While its structure contains versatile functional groups—a nitrile and an isopropenyl group—which are valuable in organic synthesis, specific examples of its incorporation into natural product frameworks have not been identified in surveyed literature.

Preparation of Fused Nitrogen-Containing Heterocyclic Systems

The synthesis of fused nitrogen-containing heterocycles, such as quinazolines or isoindolinones, typically involves precursors with ortho-amino, carboxyl, or carbonyl functionalities adjacent to the nitrile group. rsc.orgorganic-chemistry.orgnih.govorganic-chemistry.org For instance, the formation of quinazolines often proceeds from 2-aminobenzonitriles or related compounds. organic-chemistry.orgnih.gov The structure of this compound does not possess the necessary ortho-functionalization to directly participate in common cyclization strategies for these specific heterocyclic systems. While the isopropenyl group could potentially be modified to facilitate cyclization, direct, one-step methods starting from this compound to form such fused systems are not described in the available literature.

Design and Synthesis of Novel Benzonitrile (B105546) Derivatives with Specific Structural Motifs

The reactivity of this compound allows for the synthesis of various derivatives by modifying its key functional groups. The isopropenyl moiety and the nitrile group can undergo several transformations to yield novel benzonitrile compounds. smolecule.com

Potential Derivatization Reactions:

Oxidation: The isopropenyl group can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide, which would likely cleave the double bond to form a ketone, specifically 2-acetylbenzonitrile.

Reduction: The nitrile group can be reduced to a primary amine (2-(prop-1-en-2-yl)benzylamine) using strong reducing agents such as lithium aluminum hydride. smolecule.com Alternatively, catalytic hydrogenation could potentially reduce both the nitrile and the double bond.

Substitution: The nitrile group may undergo nucleophilic substitution reactions under specific conditions to be replaced by other functional groups, although this is a less common transformation for aromatic nitriles. smolecule.com

Table 1: Potential Derivatizations of this compound

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Oxidation | Potassium permanganate / Chromium trioxide | 2-Acetylbenzonitrile |

| Reduction | Lithium aluminum hydride | 2-(Prop-1-en-2-yl)benzylamine |

| Reduction | H₂ / Palladium catalyst | 2-Isopropylbenzylamine |

This table is based on general chemical principles of the functional groups present, as specific literature examples were not identified.

Future Research Directions and Emerging Trends in Ortho Alkenyl Benzonitrile Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future of synthesizing ortho-alkenyl benzonitriles is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials.

A significant trend is the move away from conventional volatile organic solvents towards greener alternatives. Research into the synthesis of benzonitriles has shown the potential of using ionic liquids, which can act as a co-solvent, catalyst, and phase-separation agent, simplifying the reaction and purification processes. rsc.orgresearchgate.netrsc.orgsemanticscholar.org These ionic liquids can often be recovered and recycled, further enhancing the sustainability of the process. rsc.orgsemanticscholar.org

Another key area of development is the use of more efficient and environmentally friendly catalytic systems. Classical methods for benzonitrile (B105546) synthesis often rely on metal salt catalysts or harsh reagents. rsc.orgresearchgate.netrsc.orgsemanticscholar.org Future protocols will likely focus on heterogeneous catalysts that are easily separable and reusable, or even catalyst-free systems where possible. rsc.orgresearchgate.net For instance, the direct ammoxidation of alkylbenzenes is an industrially relevant process that offers a more atom-economical route to benzonitriles, avoiding multiple steps and the use of toxic cyanating agents. medcraveonline.com Research into novel catalysts, such as transition metal oxide clusters within zeolite pores, aims to improve the selectivity and efficiency of such processes under milder conditions. medcraveonline.com

The use of alternative energy sources is also a promising avenue. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. Applying this to the synthesis of ortho-alkenyl benzonitriles could significantly reduce energy consumption and reaction times.

| Sustainable Approach | Description | Potential Benefits for Ortho-Alkenyl Benzonitrile Synthesis |

|---|---|---|

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with alternatives like water or recyclable ionic liquids. rsc.orgresearchgate.netrsc.orgsemanticscholar.org | Reduced environmental impact, simplified product separation, and potential for catalyst recycling. rsc.orgsemanticscholar.org |

| Advanced Catalysis | Development of reusable heterogeneous catalysts or catalyst-free reaction conditions. rsc.orgresearchgate.net | Minimized metal waste, easier purification, and lower process costs. |

| Atom-Economical Reactions | Designing synthetic routes, like direct ammoxidation, that maximize the incorporation of starting materials into the final product. medcraveonline.com | Reduced waste generation and more efficient use of resources. |

| Alternative Energy Sources | Employing methods like microwave irradiation to drive reactions more efficiently. | Faster reaction times, potentially higher yields, and reduced energy consumption. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Harnessing light and electricity to drive chemical reactions represents a frontier in organic synthesis, offering novel reactivity and a reduced reliance on chemical reagents.

Photocatalysis uses light-sensitive catalysts to initiate chemical transformations. youtube.comyoutube.comyoutube.com This approach could be used to forge the alkenyl or nitrile groups onto the benzene (B151609) ring under exceptionally mild conditions. For instance, visible-light photoredox catalysis can generate radical species that participate in C-H functionalization or cross-coupling reactions. researchgate.net Future research could devise photocatalytic pathways for the synthesis of 2-(prop-1-en-2-yl)benzonitrile that avoid the need for pre-functionalized starting materials, high temperatures, or strong bases. Furthermore, photocatalysis can enable unique cycloadditions and isomerizations of the alkenyl group, providing access to novel molecular scaffolds.

Electrocatalysis offers another powerful tool for sustainable synthesis. By using electricity to drive redox reactions, chemists can often avoid the use of stoichiometric chemical oxidants and reductants, which generate significant waste. Electrochemical methods are being developed for a range of transformations, including C-H functionalization and cross-coupling reactions. An electrochemical approach could be envisioned for the final steps in the synthesis of ortho-alkenyl benzonitriles or for their subsequent derivatization. For example, an electrochemically-induced cascade reaction of 2-formyl benzonitrile with anilines has been developed for the synthesis of N-aryl isoindolinones, showcasing the potential of electrosynthesis in transforming benzonitrile derivatives. nih.gov

| Method | Energy Source | Principle | Potential Application in Ortho-Alkenyl Benzonitrile Chemistry |

|---|---|---|---|

| Photocatalysis | Visible or UV Light | A catalyst absorbs light to generate excited states that facilitate electron transfer, creating reactive intermediates. youtube.comyoutube.comyoutube.com | Mild synthesis via C-H activation, cross-coupling, and novel transformations of the alkenyl group. |

| Electrocatalysis | Electricity | An electric potential is applied to drive non-spontaneous redox reactions at an electrode surface. | "Reagent-free" oxidations or reductions, and unique bond-forming reactions for synthesis and functionalization. nih.gov |

Integration with High-Throughput Screening and Automated Synthesis

The complexity of modern chemical synthesis, particularly the optimization of reaction conditions, has led to the increasing adoption of automation and high-throughput techniques. These tools are set to revolutionize the study of ortho-alkenyl benzonitriles by dramatically accelerating the pace of research.

High-Throughput Screening (HTS) allows for the rapid and simultaneous testing of numerous reaction conditions. Instead of a one-by-one approach, HTS platforms use multi-well plates to screen dozens or even hundreds of catalysts, ligands, solvents, and additives in parallel. For a challenging cross-coupling reaction to synthesize this compound, HTS could identify the optimal conditions in a fraction of the time required by traditional methods. This is particularly valuable in the discovery phase of research where new transformations are being explored. researchgate.net

Automated Synthesis platforms take this a step further by robotically performing the entire synthesis process, from reagent dispensing to purification and analysis. sigmaaldrich.comwikipedia.org Modern automated synthesizers can perform a sequence of reactions, allowing for the multi-step synthesis of molecules with minimal human intervention. mit.eduresearchgate.net This not only increases productivity and reproducibility but also frees up researchers to focus on experimental design and data analysis. mit.edu The integration of automated synthesis with artificial intelligence and machine learning algorithms can further enhance this process, enabling the system to learn from previous results and intelligently plan new experiments to achieve a desired outcome. medium.com

| Technology | Function | Impact on Ortho-Alkenyl Benzonitrile Research |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly tests a large number of variables (e.g., catalysts, solvents) in parallel. | Accelerates the optimization of synthetic routes and the discovery of new reactions. |

| Automated Synthesis Platforms | Robotically executes chemical reactions, including purification and analysis. sigmaaldrich.comwikipedia.org | Increases throughput, improves reproducibility, and enables the rapid synthesis of derivative libraries for structure-activity relationship studies. |

| AI and Machine Learning | Analyzes data from HTS and automated runs to predict optimal conditions and propose new reaction pathways. medium.com | Moves towards a "self-driving" laboratory for chemical synthesis, enabling more efficient and innovative research. |

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of how a reaction proceeds at a molecular level is crucial for its optimization and for the rational design of new catalysts and processes. A major trend in this area is the use of in situ and operando spectroscopy, which allow researchers to "watch" a reaction as it happens.

Unlike traditional methods that analyze a reaction only at the beginning and end, in situ techniques monitor the reaction mixture directly under actual reaction conditions. rsc.orgyoutube.com Operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and selectivity while collecting spectroscopic data, directly linking structural changes to performance. rsc.orgmdpi.comhidenanalytical.com

Several spectroscopic techniques are amenable to this approach:

In Situ NMR and IR Spectroscopy: These methods can identify and quantify reactants, products, and, most importantly, transient intermediates that are key to the reaction mechanism. chemcatbio.orgresearchgate.net For the synthesis of this compound, these techniques could help identify the active catalytic species or pinpoint the step at which a side product is formed.

In Situ Raman Spectroscopy: This technique is particularly powerful for studying catalyst structures and adsorbed species on a catalyst's surface under reaction conditions, providing molecular fingerprint information. acs.orgrsc.org

X-ray Absorption Spectroscopy (XAS): Performed at synchrotrons, XAS can provide detailed information about the oxidation state and local coordination environment of a metal catalyst during the reaction cycle. chemcatbio.org

By combining the data from these advanced techniques with computational modeling (e.g., Density Functional Theory), researchers can build a comprehensive picture of the reaction pathway. This knowledge is invaluable for troubleshooting inefficient reactions, designing more active and selective catalysts, and uncovering entirely new modes of reactivity for ortho-alkenyl benzonitriles.

| Technique | Information Provided | Relevance to Ortho-Alkenyl Benzonitrile Chemistry |

|---|---|---|

| In Situ NMR/IR | Identification of species in the solution phase, including transient intermediates. chemcatbio.orgresearchgate.net | Elucidating reaction pathways and identifying sources of side products. |

| In Situ Raman | Structural information on catalysts and surface-adsorbed species. acs.orgrsc.org | Understanding catalyst-substrate interactions and identifying active sites. |

| X-ray Absorption Spectroscopy (XAS) | Electronic state and coordination environment of metal centers in catalysts. chemcatbio.org | Tracking the oxidation state and geometry of a catalyst throughout its catalytic cycle. |

| Mass Spectrometry | Simultaneous measurement of product formation and selectivity. hidenanalytical.com | Correlating spectroscopic observations directly with catalytic performance (operando studies). mdpi.comhidenanalytical.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.